Cas no 118583-35-0 ([1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester)

[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester structure
118583-35-0 structure
Nome del prodotto:[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester
Numero CAS:118583-35-0
MF:C28H28F2O5
MW:482.515735626221
CID:63377
PubChem ID:15003113

[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester
    • [1,1'-BIPHENYL]-4-CARBOXYLIC ACID [3AR-[3AA,4A(E),5B,6AA]]-4-(4,4-DIFLUORO-3-OXO-1-OCTENYL)HEXAHYDRO-2-OXO-2H-CYCLOPENT...
    • [1,1'-Biphenyl]-4-carboxylic acid,4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester,[3aR-[3a,4(E),5,6a]]-
    • LB-BPK (Lubiprostone)
    • LB-BPK
    • J-501141
    • AC-24766
    • A855018
    • (3aR,4R,5R,6aS)-4-[(1E)-4,4-difluoro-3-oxooct-1-en-1-yl]-2-oxo-hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
    • [(3aR,4R,5R,6aS)-4-[(E)-4,4-difluoro-3-oxooct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
    • (3AR,4R,5R,6AS)-4-((E)-4,4-difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
    • [1,1'-Biphenyl]-4-carboxylic acid, 4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-
    • AKOS015896653
    • 118583-35-0
    • SHY9CLU4W7
    • Inchi: InChI=1S/C28H28F2O5/c1-2-3-15-28(29,30)25(31)14-13-21-22-16-26(32)34-24(22)17-23(21)35-27(33)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14,21-24H,2-3,15-17H2,1H3/b14-13+/t21-,22-,23-,24+/m1/s1
    • Chiave InChI: HYJKNKGASGCZIZ-PKNULJTJSA-N
    • Sorrisi: CCCCC(C(/C=C/[C@H]1[C@H](OC(C2C=CC(C3C=CC=CC=3)=CC=2)=O)C[C@@H]2OC(C[C@H]12)=O)=O)(F)F

Proprietà calcolate

  • Massa esatta: 482.19000
  • Massa monoisotopica: 482.19048031g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 10
  • Complessità: 795
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 69.7Ų
  • XLogP3: 6.2

Proprietà sperimentali

  • Densità: 1.26
  • PSA: 69.67000
  • LogP: 5.78140
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica